molecular formula C19H17Cl3N4O3 B609022 MI 2 MALT1 inhibitor CAS No. 1047953-91-2

MI 2 MALT1 inhibitor

カタログ番号 B609022
CAS番号: 1047953-91-2
分子量: 455.72
InChIキー: TWJGQZBSEMDPQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of the “MI 2 MALT1 inhibitor”:

T-Cell Immunity Regulation

The MI-2 inhibitor has been shown to regulate T-cell immunity by inducing mTOR phosphorylation, increasing B-cell lymphoma 10 (BCL10) expression, inhibiting T-cell proliferation, and promoting T-cell apoptosis .

Synthesis and Structure-Activity Relationship Studies

Research has been conducted on the synthesis and structure–activity relationship (SAR) studies of MI-2 analogs as MALT1 inhibitors, highlighting their potential as new therapeutic agents for ABC-DLBCL .

Treatment of Diffuse Large B-Cell Lymphoma

MI-2 analogs are being investigated as MALT1 inhibitors for the treatment of diffuse large B-cell lymphoma (DLBCL), utilizing molecular dynamics simulations, molecular docking, and QSAR techniques .

Vascular Smooth Muscle Cells (SMCs) Function

Studies aim to investigate the impact of MALT1 inhibition by MI-2 on the functions of vascular SMCs, both in vitro and in vivo .

Oncology and Immunotherapy

The role of MALT1 protease in physiological and oncogenic signaling is reviewed, summarizing tumor indications for which MALT1 is emerging as a therapeutic target and considering strategies for the safe and successful use of MALT1 inhibitors in cancer therapy .

Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

The MI-2 inhibitor has been found to suppress cell growth, proliferation, and colony formation of T-ALL cells. It also induces cell apoptosis via a mitochondrial-dependent pathway and reduces leukemic burden in a T-ALL mouse model .

特性

IUPAC Name

2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGQZBSEMDPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-(5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl)phenyl)acetamide

Q & A

Q1: What is Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), and why is it a promising target for cancer therapy?

A1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique protein with dual functions: it acts as a scaffold protein, facilitating the assembly of protein complexes, and as a protease, an enzyme that breaks down other proteins. MALT1 plays a crucial role in the NF-κB signaling pathway, which regulates vital cellular processes like immune response, inflammation, and cell survival. In several cancers, including B-cell lymphomas, the NF-κB pathway becomes dysregulated, leading to uncontrolled cell growth and survival. Targeting MALT1, a key player in this pathway, holds promise for developing new cancer treatments. [, , , ]

Q2: How do MALT1 inhibitors, specifically MI-2, interact with MALT1?

A2: MI-2 is an irreversible inhibitor that covalently binds to the catalytic site of MALT1, effectively blocking its protease activity. [, , ]

Q3: What are the downstream effects of MALT1 inhibition by compounds like MI-2?

A3: Inhibiting MALT1 with MI-2 leads to a cascade of downstream effects, primarily by suppressing the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines like IL-10 and IL-2, crucial for B-cell lymphoma survival and proliferation. [, , , , , ] Additionally, MI-2 can induce apoptosis, a form of programmed cell death, in B-cell lymphoma cells. [, , , , ]

Q4: What information is available on the structure of MI-2?

A4: Detailed information about the molecular formula, weight, and spectroscopic data of MI-2 has not been publicly disclosed in the provided research papers. [1-24]

Q5: What is known about the material compatibility and stability of MI-2?

A5: The provided research papers do not delve into the performance and applications of MI-2 under various conditions or its compatibility with different materials. More research is needed to explore these aspects further. [1-24]

Q6: Are there any known catalytic properties of MALT1 inhibitors themselves?

A8: MALT1 inhibitors primarily function by blocking the catalytic activity of the MALT1 protease. They do not possess inherent catalytic properties themselves. [, , , ]

Q7: Have computational methods been used in the development of MALT1 inhibitors?

A9: Yes, computational chemistry, including free energy perturbation (FEP+) modeling and structure-based drug design, has been instrumental in identifying and optimizing novel MALT1 inhibitors. [, , ]

Q8: How have structure-activity relationship (SAR) studies guided the development of MALT1 inhibitors?

A10: SAR studies have been crucial in understanding how modifications to the chemical structure of MALT1 inhibitors affect their potency, selectivity, and other pharmacological properties. For instance, introducing electron-withdrawing groups in specific positions of the β-lapachone scaffold enhanced its MALT1 inhibitory activity. [, ]

Q9: What formulation strategies have been explored to improve the stability or bioavailability of MALT1 inhibitors?

A11: While the provided research papers highlight the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific details regarding formulation strategies to improve stability or bioavailability are limited. [, ]

Q10: What is the current status of SHE regulations regarding MALT1 inhibitors?

A10: The research papers primarily focus on the preclinical development of MALT1 inhibitors. Specific SHE regulations and compliance requirements will be addressed as these compounds progress through clinical trials and potential market authorization. [1-24]

Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of MI-2?

A13: Studies show that MI-2 demonstrates good oral bioavailability and can achieve plasma concentrations sufficient to inhibit MALT1 activity in vivo. [, , ] Further research is ongoing to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q12: What evidence supports the in vitro and in vivo efficacy of MALT1 inhibitors in B-cell lymphomas?

A14: MALT1 inhibitors have shown promising results in preclinical studies. In vitro, they effectively inhibit B-cell lymphoma cell proliferation and induce apoptosis. [, , , ] In vivo studies using xenograft mouse models have demonstrated significant tumor growth inhibition and improved survival with MALT1 inhibitor treatment, including those resistant to BTK inhibitors. [, , , ]

Q13: Have any clinical trials been conducted with MALT1 inhibitors?

A15: Yes, several MALT1 inhibitors have advanced to clinical trials for B-cell lymphomas. These trials are evaluating their safety, efficacy, and optimal dosing regimens. [, , , ]

Q14: Are there known mechanisms of resistance to MALT1 inhibitors?

A16: While MALT1 inhibitors show promise, research suggests that resistance might develop through mechanisms like constitutive activation of IKKβ, a downstream effector of the NF-κB pathway. [, ]

Q15: Have any specific drug delivery strategies been explored for MALT1 inhibitors?

A18: While research emphasizes the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific drug delivery strategies haven't been extensively discussed in the provided papers. [, ]

Q16: Have any biomarkers been identified for MALT1 inhibitor efficacy?

A19: Researchers are actively investigating potential biomarkers to predict the response to MALT1 inhibitor treatment. For instance, plasma IL-10 levels and tumor BCL10 levels have shown promise as pharmacodynamic markers. [, , ]

Q17: What analytical methods are used to characterize and quantify MALT1 inhibitors?

A20: Various analytical techniques are employed, including high-throughput screening, biochemical assays, cell-based assays (e.g., cytokine measurements, cell viability), and in vivo tumor models. [, , , , , ]

Q18: Is there any information available about the environmental impact and degradation of MALT1 inhibitors?

A18: The provided research papers primarily focus on the pharmacological and therapeutic aspects of MALT1 inhibitors. Additional research is needed to evaluate their environmental impact and degradation pathways. [1-24]

Q19: What strategies are being considered for the sustainable development and use of MALT1 inhibitors?

A19: As MALT1 inhibitors are still in the early stages of development, specific sustainability strategies are under investigation. This includes optimizing synthesis routes, minimizing waste generation, and exploring biodegradable alternatives. [1-24]

Q20: What research infrastructure and resources are crucial for advancing MALT1 inhibitor development?

A24: Key resources include access to chemical libraries for high-throughput screening, advanced computational modeling software, facilities for in vitro and in vivo studies, and collaborations between academia and pharmaceutical companies. [, , , ]

Q21: What are the key historical milestones in the development of MALT1 inhibitors?

A25: The discovery of MALT1's role in the NF-κB pathway and its involvement in B-cell lymphoma development marked crucial milestones. Subsequent identification and optimization of small molecule inhibitors like MI-2 have paved the way for potential therapeutic applications. [, , , , ]

Q22: How has cross-disciplinary collaboration contributed to advancements in MALT1 inhibitor research?

A26: MALT1 inhibitor research exemplifies the power of cross-disciplinary collaboration. Expertise from medicinal chemistry, biochemistry, immunology, oncology, and computational modeling has been instrumental in understanding MALT1's functions, identifying inhibitors, and translating these findings into potential therapeutic strategies. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。